(2-Fluorobenzyl)cyanamide
Overview
Description
“(2-Fluorobenzyl)cyanamide” is an organic compound composed of carbon, nitrogen, and fluorine . It has a molecular formula of C8H7FN2 . The compound is also known as 2-Fluorobenzylaminomalononitrile.
Synthesis Analysis
The synthesis of cyanamides has diversified significantly in recent years . Cyanamides are used in cycloaddition chemistry, aminocyanation reactions, and as electrophilic cyanide-transfer agents . An efficient multi-component method has been demonstrated for the synthesis of substituted cyanamides from isothiocyanates under mild reaction conditions .
Molecular Structure Analysis
Cyanamide has a unique nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the cyanamide moiety is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .
Chemical Reactions Analysis
Cyanamides have been applied in a diverse range of chemical reactions . They are used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .
Physical and Chemical Properties Analysis
“this compound” is a colorless to pale-yellow solid that is soluble in organic solvents such as ethanol and dichloromethane.
Scientific Research Applications
Intermediate for Drug Synthesis : Liao Lun-hui (2009) reported the synthesis of α-cyclopropylcarbonyl-2-fluorobenzyl bromide, an important intermediate for the synthesis of prasugrel. The optimized conditions for the synthesis were detailed, indicating its importance in pharmaceutical manufacturing processes Liao Lun-hui, 2009.
Alkylation Reactions : Khaled Debbabi et al. (2005) described the action of 4-fluorobenzyl bromide on sulfamic esters, showcasing how different fluorobenzyl compounds, including (2-Fluorobenzyl)cyanamide, can be used in alkylation reactions under phase transfer conditions Khaled Debbabi, M. Beji, A. Baklouti, 2005.
Antitubercular Agents : D. Reddy et al. (2015) synthesized benzocoumarin-pyrimidine hybrids, where 2-(2-(4-fluorobenzyl)-6-(substituted phenyl) pyrimidin-4-yl)-3H-benzo[f]chromen-3-one derivatives showed potent antitubercular activity. This illustrates the application of fluorobenzyl compounds in developing new antitubercular agents D. Reddy, K. M. Hosamani, H. C. Devarajegowda, 2015.
Crystal Structure Analysis : M. Mohideen et al. (2017) synthesized and analyzed the crystal structure of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide. The crystal structure determination indicates the potential of these compounds in crystallography and materials science M. Mohideen, N. Kamaruzaman, Ramu Meesala, M. Rosli, M. Mordi, S. Mansor, 2017.
Antimicrobial Activities : Gamze Elmas et al. (2018) synthesized (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives and investigated their antimicrobial activities against bacteria and yeast strains. The study demonstrates the biomedical applications of fluorobenzyl compounds in antimicrobial research Gamze Elmas, Aytuğ Okumuş, Z. Kılıç, Merve Çam, L. Açık, T. Hökelek, 2018.
Catalysis in Oxygen Reduction : H. Chung et al. (2010) used cyanamide in the preparation of metal-nitrogen-carbon (M-N-C) oxygen reduction catalysts, indicating the role of cyanamide derivatives in catalysis and material science H. Chung, C. Johnston, K. Artyushkova, M. Ferrandon, D. Myers, P. Zelenay, 2010.
Tumor Optical Imaging : Zhen Cheng et al. (2006) used a nonradioactive fluorescent deoxyglucose analogue for NIR fluorescence imaging of tumors in living mice. This indicates the application of fluorobenzyl compounds in biomedical imaging and diagnostics Zhen Cheng, Jelena Levi, Z. Xiong, O. Gheysens, S. Keren, Xiaoyuan Chen, S. Gambhir, 2006.
Mechanism of Action
Target of Action
Cyanamide, a related compound, has been shown to interact with enzymes such as cathepsin k and carbonic anhydrase 2 . These enzymes play crucial roles in various biological processes, including protein degradation and pH regulation .
Mode of Action
It’s suggested that cyanamide compounds may interact with their targets through a nucleophilic addition mechanism . For instance, a zinc-chloride catalyzed reverse nucleophilic addition of N-Boc-hydroxylamine to the cyanamide-nitrile has been reported .
Biochemical Pathways
For example, it has been reported to affect the hydrogen cyanide metabolism in plants . Cyanamide can also influence the bioactivation pathway of glyceryl trinitrate and isosorbide dinitrate .
Pharmacokinetics
Pharmacokinetics studies generally involve understanding how the body absorbs, distributes, metabolizes, and excretes a drug .
Result of Action
Cyanamide has been shown to induce oxidative stress in plants, affecting the activities of antioxidant enzymes and the content of malondialdehyde . It’s also been reported to influence the synthesis and accumulation of phenylpropanoids .
Safety and Hazards
Future Directions
Cyanamides have been key precursors of purines and pyrimidines during abiogenesis on primitive Earth . The detection of guanine and cytosine in meteorites and comets provides evidence of their nonterrestrial formation . The determination of their most likely precursors could serve to provide new insights into possible routes to purine and pyrimidine synthesis, and by extension to nucleosides, under the astrophysical conditions of dense molecular clouds .
Properties
IUPAC Name |
(2-fluorophenyl)methylcyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWGHEALLSJUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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